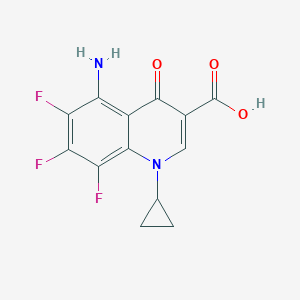
5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
概要
説明
Synthesis Analysis
- Various derivatives of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-substituted amino-8-methoxy-5-sub-4-oxoquinoline-3-carboxylic acids have been synthesized from tetrafluoro benzene, demonstrating the synthetic versatility of similar compounds (Senthilkumar et al., 2008).
- A series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids, indicating a similar synthetic pathway for the compound , were prepared with various substituents (Miyamoto et al., 1990).
Molecular Structure Analysis
- The molecular structure of such compounds often involves substituted quinolones, as seen in the case of besifloxacin derivatives (Xia et al., 2013).
Chemical Reactions and Properties
- Various chemical reactions, such as displacement reactions with amine nucleophiles, have been explored in similar compounds. These reactions demonstrate the reactivity of positions like C-5 or C-7 in the quinolone ring (Shibamori et al., 1990).
Physical Properties Analysis
- The physical properties of similar compounds have been investigated, such as in the study of melting and dissociation properties of a related compound, 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Qiuxiang, 2002).
Chemical Properties Analysis
- The chemical properties, such as antibacterial activities, of quinolone derivatives have been extensively studied, providing insights into the chemical behavior of similar compounds (Domagala et al., 1988).
科学的研究の応用
Antimycobacterial Activity : Derivatives of this compound show promising antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains (Senthilkumar et al., 2008); (Senthilkumar et al., 2009).
Antibacterial Properties : Several studies have identified the potent antibacterial activity of various derivatives of this compound against both gram-positive and gram-negative bacteria, demonstrating their potential as antibacterial agents. These activities are comparable to known antibacterial drugs like ciprofloxacin (Yoshida et al., 1991); (Al-Hiari et al., 2007); (Al-Hiari et al., 2011).
Chemical Synthesis and Characterization : Various studies have been conducted on the synthesis and characterization of this compound and its derivatives, demonstrating different ways to achieve regioselective displacement reactions and the creation of novel compounds with diverse antibacterial properties (Shibamori et al., 1990); (Yadav & Joshi, 2008).
Pharmacokinetic Properties : Some studies have explored the pharmacokinetics of these compounds, such as their tissue penetration, half-life in plasma and tissues, and oral bioavailability, which are crucial for their potential therapeutic use (Nakamura et al., 1990).
Safety And Hazards
特性
IUPAC Name |
5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c14-7-8(15)10(17)6-11(9(7)16)18(4-1-2-4)3-5(12(6)19)13(20)21/h3-4H,1-2,17H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPUZLMNORVQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552369 | |
| Record name | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
103772-14-1 | |
| Record name | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

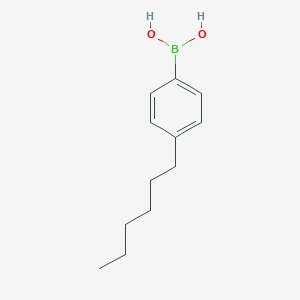
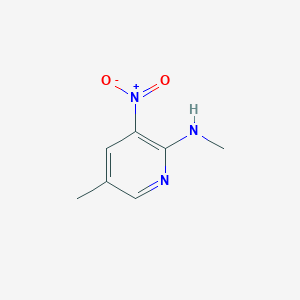
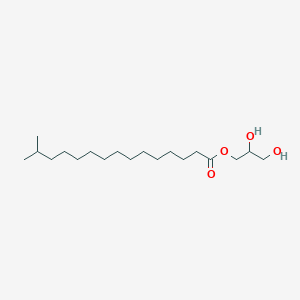
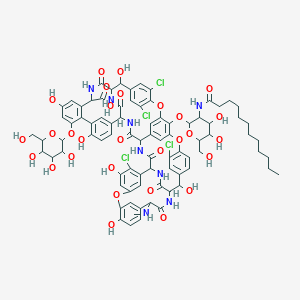
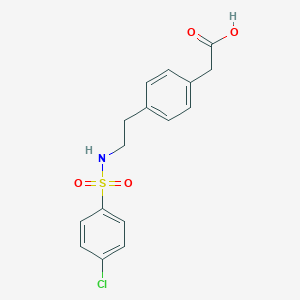
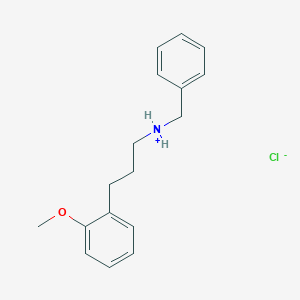
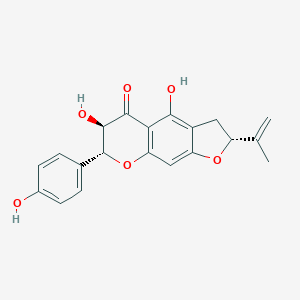
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
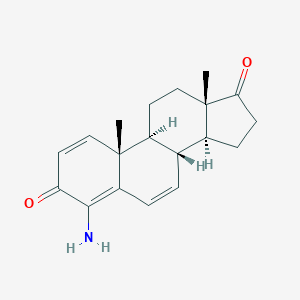


![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)